molecular formula C10H12ClN B3021757 Spiro[cyclopropane-1,3'-indoline] hydrochloride CAS No. 1788041-56-4

Spiro[cyclopropane-1,3'-indoline] hydrochloride

Cat. No.: B3021757
CAS No.: 1788041-56-4
M. Wt: 181.66
InChI Key: MYJKUISKKXRUIN-UHFFFAOYSA-N
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Description

Spiro[cyclopropane-1,3’-indoline] hydrochloride: is a spirocyclic compound that features a cyclopropane ring fused to an indoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spiro[cyclopropane-1,3’-indoline] hydrochloride typically involves the cyclopropanation of indoline derivatives. One common method is the reaction of indoline with diazomethane or other diazo compounds in the presence of a catalyst such as rhodium or copper. The reaction conditions often require low temperatures and inert atmospheres to prevent decomposition of the diazo compound.

Industrial Production Methods: Industrial production of spiro[cyclopropane-1,3’-indoline] hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or chromatography techniques to obtain the desired compound in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: Spiro[cyclopropane-1,3’-indoline] hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxindole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced spirocyclic structures.

    Substitution: Nucleophilic substitution reactions can occur at the indoline nitrogen or the cyclopropane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxindole derivatives.

    Reduction: Reduced spirocyclic structures.

    Substitution: Substituted indoline and cyclopropane derivatives.

Scientific Research Applications

Chemistry: Spiro[cyclopropane-1,3’-indoline] hydrochloride is used as a building block in the synthesis of complex organic molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology: In biological research, spiro[cyclopropane-1,3’-indoline] hydrochloride is studied for its potential as a bioactive compound. It has shown promise in the development of enzyme inhibitors and receptor modulators.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a scaffold for drug design. Its unique structure allows for the development of novel pharmaceuticals with improved efficacy and selectivity.

Industry: In the industrial sector, spiro[cyclopropane-1,3’-indoline] hydrochloride is used in the production of advanced materials, including polymers and nanomaterials. Its spirocyclic structure imparts unique mechanical and chemical properties to these materials.

Comparison with Similar Compounds

  • Spiro[cyclopropane-1,2’-indoline] hydrochloride
  • Spiro[cyclopropane-1,3’-oxindole] hydrochloride
  • Spiro[cyclopropane-1,3’-pyrrolidine] hydrochloride

Uniqueness: Spiro[cyclopropane-1,3’-indoline] hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

spiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N.ClH/c1-2-4-9-8(3-1)10(5-6-10)7-11-9;/h1-4,11H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJKUISKKXRUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC3=CC=CC=C23.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788041-56-4
Record name 1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Spiro[cyclopropane-1,3'-indoline] hydrochloride
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Spiro[cyclopropane-1,3'-indoline] hydrochloride
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Spiro[cyclopropane-1,3'-indoline] hydrochloride
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Spiro[cyclopropane-1,3'-indoline] hydrochloride
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Reactant of Route 6
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Spiro[cyclopropane-1,3'-indoline] hydrochloride

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